molecular formula C7H13NO2S B1370165 2-(1,4-Thiazepan-4-yl)acetic acid

2-(1,4-Thiazepan-4-yl)acetic acid

Cat. No.: B1370165
M. Wt: 175.25 g/mol
InChI Key: ZVSWORNYHKYMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,4-Thiazepan-4-yl)acetic acid is a heterocyclic compound featuring a seven-membered thiazepane ring containing sulfur and nitrogen atoms. This structure confers unique physicochemical properties, such as conformational flexibility and hydrogen-bonding capacity, which are critical in medicinal chemistry for interactions with biological targets. The compound serves as a precursor or intermediate in synthesizing pharmacologically active molecules, particularly angiotensin-converting enzyme (ACE) inhibitors like Temocapril and its derivatives . Its synthesis typically involves ring-closing reactions of thiol-containing precursors, followed by functionalization of the acetic acid moiety .

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

2-(1,4-thiazepan-4-yl)acetic acid

InChI

InChI=1S/C7H13NO2S/c9-7(10)6-8-2-1-4-11-5-3-8/h1-6H2,(H,9,10)

InChI Key

ZVSWORNYHKYMOM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCSC1)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(1,4-Thiazepan-4-yl)acetic acid and its analogs:

Compound Structure Key Substituents Molecular Formula Molecular Weight Applications
This compound 1,4-thiazepane ring with acetic acid at position 4 None (parent compound) C₇H₁₁NO₂S 173.23 g/mol Intermediate in ACE inhibitor synthesis
2-((2S,6R)-6-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-4-yl)acetic acid 1,4-thiazepane with thiophene, ethoxycarbonyl-phenyl, and amino-acetic acid substituents Thiophen-2-yl, ethoxycarbonyl-phenyl, amino-acetic acid C₂₃H₂₈N₂O₅S₂ 476.6 g/mol Active metabolite of Temocapril
N-Nitroso Temocapril Nitroso group added to the amino moiety of Temocapril derivatives Nitroso group, thiophen-2-yl, ethoxycarbonyl-phenyl C₂₃H₂₇N₃O₆S₂ 505.6 g/mol Impurity in pharmaceutical formulations
2,2,6,6-Tetramethylpiperidin-4-yl acetate Six-membered piperidine ring with tetramethyl groups and acetate 2,2,6,6-Tetramethylpiperidin-4-yl, acetate C₁₁H₂₁NO₂ 199.29 g/mol Antioxidant precursor

Structural and Functional Analysis

  • Ring Size and Flexibility :
    The seven-membered 1,4-thiazepane ring in this compound provides greater conformational flexibility compared to the rigid six-membered piperidine ring in 2,2,6,6-tetramethylpiperidin-4-yl acetate. This flexibility enhances binding to enzyme active sites, as seen in ACE inhibitors .

  • Substituent Effects: The addition of a thiophen-2-yl group in Temocapril derivatives (e.g., JT-1121) improves lipophilicity, facilitating membrane permeability and prolonged biological activity . Ethoxycarbonyl-phenyl substituents in Temocapril analogs enhance ACE-binding affinity by mimicking natural peptide substrates .
  • Synthetic Utility :
    Unlike the parent compound, derivatives like JT-1121 require multi-step synthesis involving stereoselective amidation and oxidation, reflecting their complex pharmacological profiles .

Pharmacological and Industrial Relevance

  • ACE Inhibitors: Temocapril derivatives derived from this compound exhibit potent antihypertensive activity, with IC₅₀ values in the nanomolar range. Their stability against hepatic esterases (due to the thiazepane backbone) ensures prolonged efficacy compared to piperidine-based analogs .
  • Impurity Profiling: N-Nitroso variants highlight the importance of structural modifications in drug safety, as even minor changes (e.g., nitroso addition) can drastically alter toxicity profiles .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(1,4-Thiazepan-4-yl)acetic acid?

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. For example, thiazepan ring formation can be achieved via condensation reactions between cysteine derivatives and aldehydes, followed by acetylation or carboxylation to introduce the acetic acid moiety. Reaction optimization, such as controlling temperature and solvent polarity, is critical to minimize by-products . Purification often employs techniques like column chromatography or recrystallization, validated using HPLC or NMR for purity assessment .

Q. What spectroscopic techniques are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the thiazepan ring structure and acetic acid sidechain. Infrared (IR) spectroscopy identifies functional groups like carboxylic acid (-COOH) and secondary amines. High-Resolution Mass Spectrometry (HRMS) provides molecular weight confirmation. For purity validation, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended, as demonstrated for structurally similar compounds like 4-hydroxyphenylacetic acid .

Q. What safety protocols should be followed when handling this compound?

Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory. Work should be conducted in a fume hood to avoid inhalation. Spills require immediate neutralization with sodium bicarbonate and disposal via hazardous waste protocols. Skin contact necessitates washing with soap and water for 15 minutes. Safety guidelines for structurally related thiazole derivatives emphasize rigorous ventilation and chemical compatibility checks .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for thiazepan derivatives?

Discrepancies in X-ray diffraction data (e.g., bond length/angle variations) may arise from crystal packing effects or disorder. Using the SHELX suite (e.g., SHELXL for refinement), researchers can apply constraints or restraints to improve model accuracy. Multi-conformer modeling and Hirshfeld surface analysis can further validate structural interpretations . For high-resolution data, Twinning refinement (via SHELXL) is recommended to address pseudo-symmetry issues .

Q. What computational strategies predict the biological activity of this compound derivatives?

Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with target proteins like angiotensin-converting enzyme (ACE), leveraging structural analogs such as Temocapril hydrochloride, a known ACE inhibitor containing a thiazepan-acetic acid backbone . Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or binding affinity. Pharmacophore modeling identifies critical functional groups for activity optimization .

Q. How can reaction by-products in thiazepan-acetic acid synthesis be systematically analyzed?

By-products are identified using LC-MS/MS to detect molecular ions and fragmentation patterns. For example, unintended oxidation of the thiazepan ring may yield sulfoxide derivatives, which can be quantified via comparative HPLC peak integration . Reaction monitoring via in-situ IR spectroscopy helps track intermediate formation and adjust stoichiometry in real time .

Q. What experimental designs optimize yield in multi-step syntheses of this compound?

Design of Experiments (DoE) methodologies, such as factorial design, can optimize variables like temperature, solvent (e.g., DMF vs. THF), and catalyst loading. For cyclization steps, microwave-assisted synthesis reduces reaction time and improves yield by 15–20% compared to conventional heating . Kinetic studies using stopped-flow NMR provide insights into rate-limiting steps, enabling targeted process adjustments .

Data Analysis and Reporting

Q. How should researchers address variability in biological assay data for thiazepan derivatives?

Statistical tools like ANOVA or Student’s t-test differentiate between experimental and control groups. Normalization to internal standards (e.g., housekeeping proteins in enzyme assays) reduces inter-experiment variability. Outliers are assessed via Grubbs’ test, and dose-response curves are fitted using nonlinear regression (e.g., Hill equation) .

Q. What strategies validate the purity of this compound in high-throughput workflows?

Orthogonal analytical methods, including HPLC-UV (for quantification) and LC-MS (for mass confirmation), ensure accuracy. Purity thresholds (>98%) are verified against certified reference materials. For trace impurities, tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) identifies structural anomalies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.